

Physical and chemical properties of N6-(2-aminoethyl)-NAD⁺

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Compound of Interest

Compound Name: N6-(2-aminoethyl)-NAD⁺

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An In-depth Technical Guide to N6-(2-aminoethyl)-NAD⁺

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-aminoethyl)-nicotinamide adenine dinucleotide (**N6-(2-aminoethyl)-NAD⁺**) is a chemically modified analog of nicotinamide adenine dinucleotide (NAD⁺), a pivotal coenzyme in cellular metabolism and signaling. The introduction of a primary amino group via an ethyl spacer at the N6 position of the adenine ring provides a versatile handle for covalent attachment to various matrices and probes without significantly compromising its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of **N6-(2-aminoethyl)-NAD⁺**, with a focus on its utility in affinity chromatography and biosensor development. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its practical application in research and drug development.

Physical and Chemical Properties

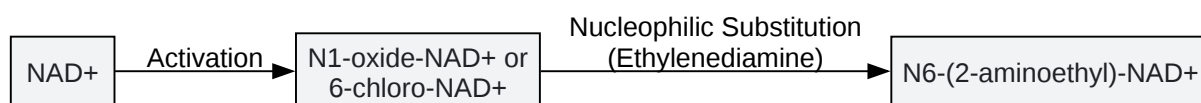
N6-(2-aminoethyl)-NAD⁺ is a water-soluble, solid substance that is stable for at least two years when stored at -80°C.^[1] It is a derivative of the signaling molecule and enzyme cofactor NAD⁺.^[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Systematic Name	N-(2-aminoethyl)-adenosine 5'-(trihydrogen diphosphate), P' → 5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium, inner salt, monosodium salt	[1]
Synonyms	N6-(2-aminoethyl)-Nicotinamide adenine dinucleotide, 6-AE-NAD+	[1]
Molecular Formula	C23H31N8O14P2 • Na	[1]
Formula Weight	728.5 g/mol	[1]
Purity	≥95%	[1]
Formulation	Solid	[1]
Solubility	Soluble in water	[1]
Storage	-80°C	[1]
Stability	≥ 2 years	[1]
UV Absorption Max (λ _{max})	265 nm	
Molar Extinction Coefficient (ε)	21000 L·mol ⁻¹ ·cm ⁻¹	

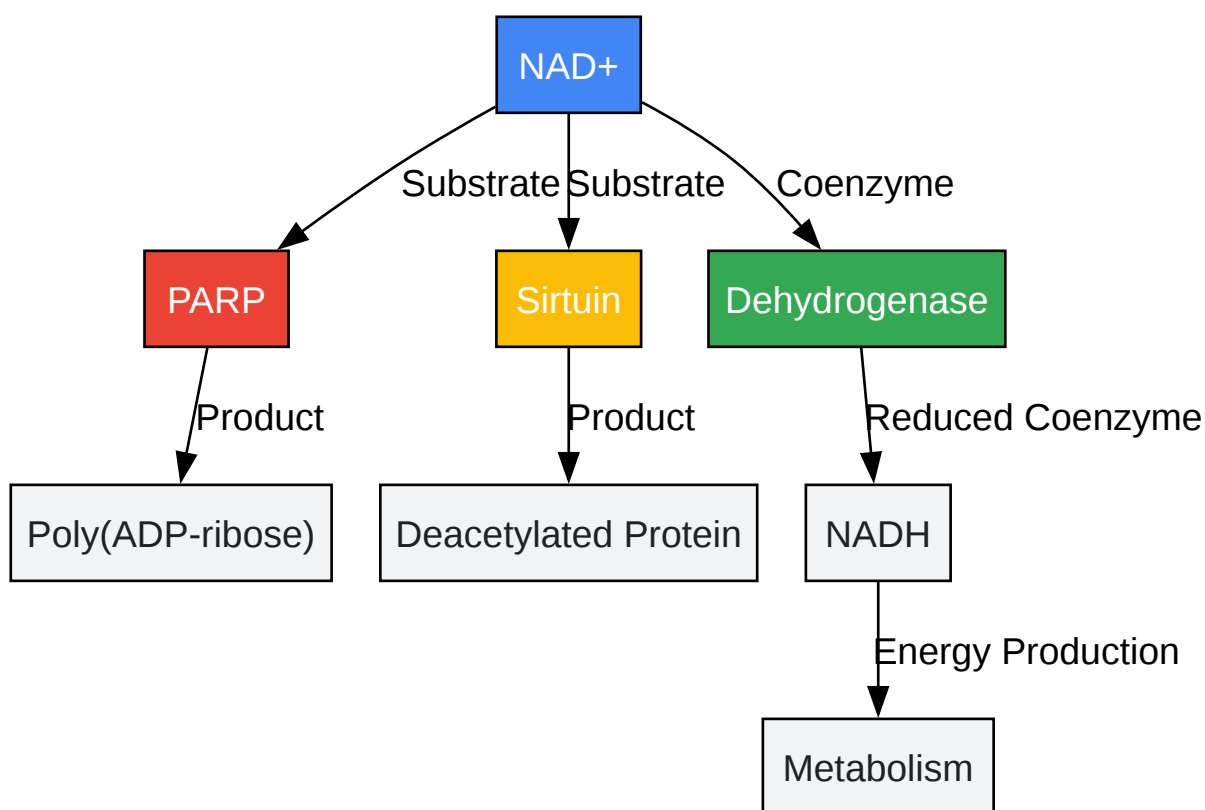
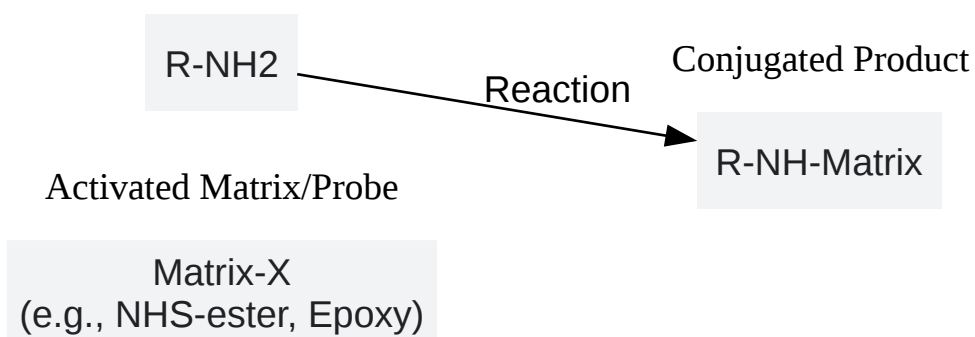
Synthesis of N6-(2-aminoethyl)-NAD+

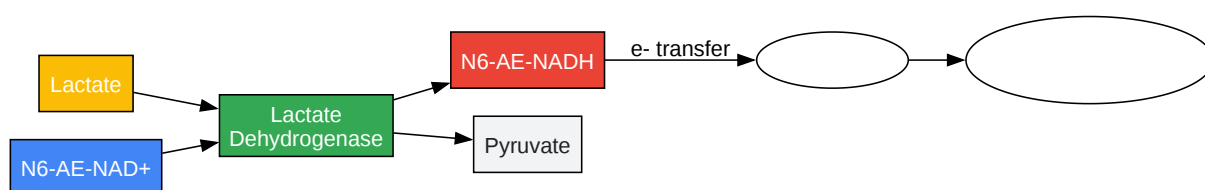
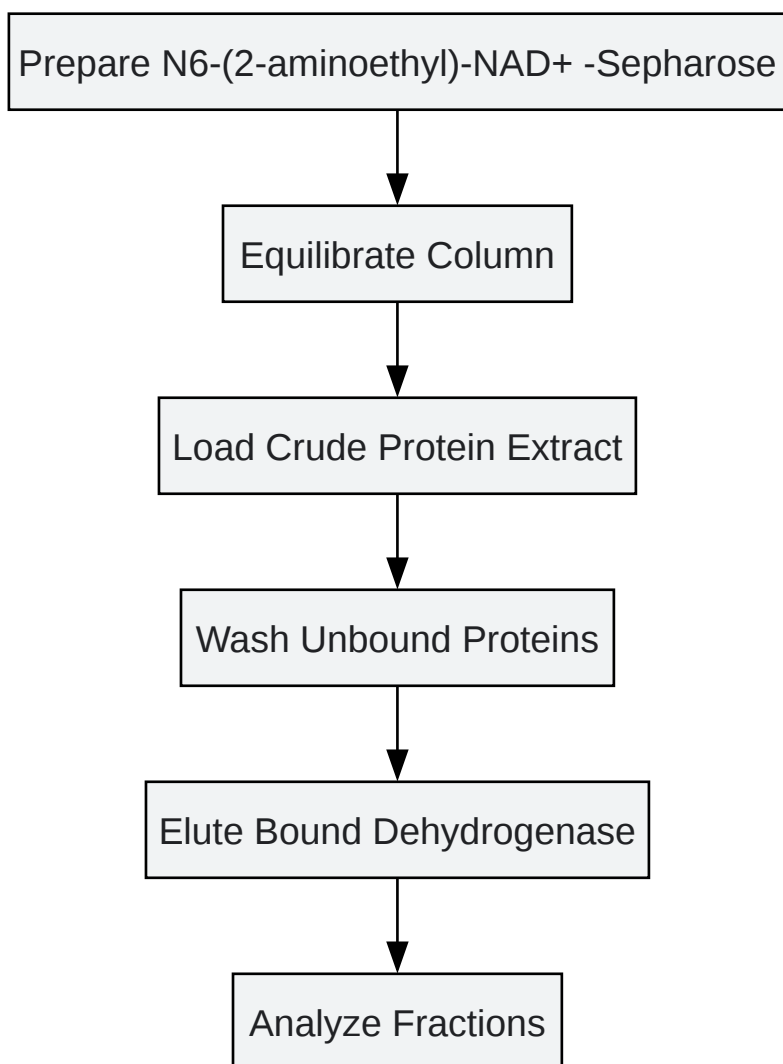
A method for the synthesis of **N6-(2-aminoethyl)-NAD+** has been described by Schmidt and Grenner (1976).[2] The synthesis involves the chemical modification of the N6 position of the adenine ring of NAD+. While the detailed, step-by-step protocol from the original publication is not readily available in abstracting databases, the general principle involves the nucleophilic substitution of a leaving group at the 6-position of the purine ring with ethylenediamine.

Conceptual Synthesis Workflow:



N6-(2-aminoethyl)-NAD+





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References

- 1. Discovery of an NAD⁺ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme properties of NAD⁺ bound to different matrices through the amino group in the 6-position [pubmed.ncbi.nlm.nih.gov]
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